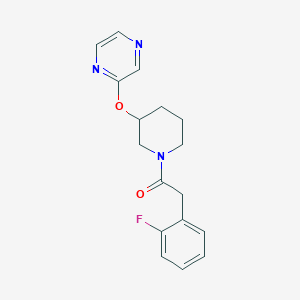

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-15-6-2-1-4-13(15)10-17(22)21-9-3-5-14(12-21)23-16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBFNOYLYQTJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidin-1-yl Ethanone Backbone: This step involves the reaction of piperidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the piperidin-1-yl ethanone intermediate.

Introduction of the Pyrazin-2-yloxy Group: The intermediate is then reacted with pyrazin-2-ol in the presence of a suitable base, such as potassium carbonate, to form the pyrazin-2-yloxy derivative.

Attachment of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone as inhibitors of viral proteases. For instance, a series of pyrazine derivatives have been identified as allosteric inhibitors of Zika virus protease (ZVpro), which is crucial for viral replication. These compounds demonstrated IC50 values as low as 130 nM, indicating strong inhibitory effects on viral activity .

Table 1: Structure-Activity Relationship (SAR) of Pyrazine Derivatives

| Compound ID | R Group | IC50 (μM) | Comments |

|---|---|---|---|

| 12 | -OCH3 | 4.65 | Active against ZVpro |

| 19 | -Pyridine | 3.7 | Enhanced activity |

| 20 | -Thiophene | 10.7 | Moderate activity |

| 21 | -Aminopyrazine | 2.1 | High potency |

The structure-activity relationship indicates that modifications to the piperidine and pyrazine rings can significantly alter antiviral efficacy, suggesting that similar modifications may enhance the activity of this compound against viral targets .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in targeting neurotransmitter systems involved in mood regulation and cognition. Compounds with similar piperidine structures have been studied for their effects on serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety disorders.

Case Study: Piperidine Derivatives in Neuropharmacology

A study investigating various piperidine derivatives demonstrated that modifications could enhance binding affinity to serotonin receptors. The introduction of substituents like fluorophenyl groups was associated with improved efficacy in preclinical models of depression . This suggests that this compound could be explored further for its neuropharmacological properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazin-2-yloxy moiety can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional distinctions between the target compound and its analogs:

Fluorophenyl-Containing Piperidine/Piperazine Derivatives

Key Differences :

- Fluorophenyl positioning (2- vs. 4-substitution) influences steric and electronic properties, altering binding affinities .

Pyridine/Thiazole Hybrids ()

The pyridine-thiazole hybrid (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone shares a fluorophenyl-ethanone core but replaces piperidine with a thiazole ring. This compound exhibits antitumor activity via kinase inhibition (e.g., c-Met, CDK1) .

- Structural Advantage : Thiazole’s sulfur atom enhances metabolic stability compared to piperidine .

- Activity Gap : The target compound’s piperidine-pyrazine system may favor different kinase isoforms (e.g., PI3Kα vs. c-Met) .

Antileukemic Ethanone Derivatives ()

Compounds like 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone show antileukemic activity (IC₅₀ = 1.2–3.8 μM) by disrupting DNA repair .

- Comparison: The target compound lacks the dimethoxybenzoyl-phenoxy group, which is critical for DNA intercalation in ’s derivatives. Its pyrazine-oxy group may instead favor epigenetic targets (e.g., bromodomains) .

Physicochemical and Stability Considerations

- Amide Isomerism: Analogous ethanone-piperidine compounds (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit cis-trans isomerism at the amide bond, with energy barriers ~67 kJ/mol . The target compound’s ethanone linker may reduce isomerism risk compared to amides, enhancing stability .

- Solubility: Pyrazine’s polarity improves aqueous solubility over purely aromatic systems (e.g., naphthalenyl-methanones in ) .

Biological Activity

2-(2-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, with CAS number 2034579-79-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl moiety and a piperidine ring linked through an ethanone group to a pyrazinyl ether. Its molecular weight is approximately 315.34 g/mol, and it is characterized by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, compounds with similar structures have been studied for their roles as phosphodiesterase inhibitors, which are crucial in regulating various signaling pathways in cells.

1. Phosphodiesterase Inhibition

Research indicates that pyrazine derivatives can act as phosphodiesterase (PDE) inhibitors. PDEs are important in cellular signaling, and their inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play roles in various physiological processes including vasodilation and neurotransmission.

| Compound | Target | Activity |

|---|---|---|

| This compound | PDE10A | Potential inhibitor |

| Related Compounds | Various PDEs | Inhibitory effects observed |

2. Anticancer Activity

Studies have shown that piperidine derivatives exhibit anticancer properties. For instance, one study highlighted that similar compounds demonstrated cytotoxic effects against hypopharyngeal tumor cells (FaDu), suggesting that the structural features of piperidine enhance biological activity against cancer cells .

3. Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective effects. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both implicated in neurodegenerative diseases like Alzheimer's, has been observed in related pyrazole compounds.

| Enzyme | Inhibitory Activity | IC50 |

|---|---|---|

| AChE | Moderate | 157.31 µM |

| BChE | Selective | 46.42 µM |

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound.

- Inhibition of Viral Replication : A series of pyrazine derivatives were tested for their ability to inhibit viral replication in vitro, showcasing the potential for developing antiviral agents from this class of compounds .

- Antimicrobial Activity : The antimicrobial properties of pyrazole derivatives were evaluated against various pathogens, indicating that modifications in the molecular structure can enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.